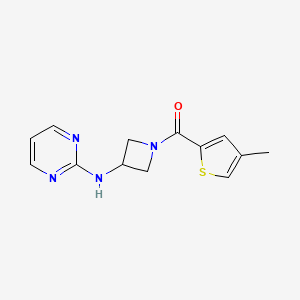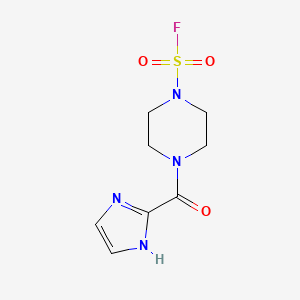
Methyl 5-amino-4-bromo-6-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted methyl pyridinecarboxylates, including Methyl 5-amino-4-bromo-6-methylpicolinate, involves general methods using readily available materials. Methyl 4-X-picolinates and methyl 5-X-picolinates are prepared from 2-picoline through specific nitration and amino processes. Such methods demonstrate the compound's accessibility for research and application in various chemical syntheses (Deady et al., 1971).
Molecular Structure Analysis
The molecular and crystal structures of Copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid reveal insights into the coordination polyhedron of these compounds. X-ray structural analysis shows an intermediate between square-pyramidal and trigonal-bipyramidal coordination, providing a basis for understanding the molecular structure and reactivity of related compounds (Kukovec et al., 2008).
Chemical Reactions and Properties
Methyl 5-amino-4-bromo-6-methylpicolinate's chemical properties are highlighted by its involvement in copper-catalyzed coupling reactions. These reactions demonstrate the compound's versatility in synthesizing pyrrolo[2,3-d]pyrimidines, indicating its potential in creating compounds with variable functional groups and highlighting its significant chemical reactivity and potential applications in synthesis processes (Jiang et al., 2015).
Physical Properties Analysis
The physical properties of Methyl 5-amino-4-bromo-6-methylpicolinate and related compounds, such as their stability and crystal structure, can be inferred from studies on similar brominated and methylated pyridines. For example, the synthesis and investigation of copper(II) complexes offer insights into their stability, magnetic, and thermal properties, which are crucial for understanding the physical characteristics of these compounds (Kukovec et al., 2008).
Chemical Properties Analysis
The chemical properties of Methyl 5-amino-4-bromo-6-methylpicolinate, particularly its reactivity in various chemical reactions, are essential for its applications in synthesis. The compound's involvement in copper-catalyzed coupling reactions illustrates its reactive nature and the possibility of introducing diverse functional groups, which is significant for synthetic chemistry and the development of new materials and pharmaceuticals (Jiang et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis Methods
Synthesis Techniques : Methyl 5-amino-4-bromo-6-methylpicolinate is synthesized using general methods from readily available starting materials. For instance, methyl 4-X-picolinates and methyl 5-X-picolinates are prepared from 2-picoline via specific intermediates (Deady et al., 1971).
Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines : A copper/6-methylpicolinic acid catalyzed coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes results in moderate to excellent yields of pyrrolo[2,3-d]pyrimidines. This method facilitates the introduction of variable functional groups at specific positions (Jiang et al., 2015).
Preparation of Anticancer Agents : Methyl 5-amino-4-bromo-6-methylpicolinate serves as a key intermediate in the preparation of certain anticancer agents, such as thymitaq. The chemical route for such syntheses often involves bromoquinazolinone and Ullman-like coupling reactions (Malmgren et al., 2008).
Antimicrobial and Anti-Inflammatory Applications : Derivatives of methyl 5-amino-4-bromo-6-methylpicolinate exhibit antimicrobial and anti-inflammatory activities. This is exemplified in the synthesis of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which show potent antibacterial activity and good dose-dependent anti-inflammatory activity (Al-Abdullah et al., 2014).
Synthesis of Water-Soluble Antitumor Analogues : Enhancing the water solubility of quinazolin-4-one-based antitumor agents, such as CB30865, involves introducing amino functionalities at specific positions of the quinazolin-4-one ring. These analogues are significantly more water-soluble and exhibit high cytotoxicity, retaining unique biochemical characteristics (Bavetsias et al., 2002).
Propiedades
IUPAC Name |
methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-7(10)5(9)3-6(11-4)8(12)13-2/h3H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAYFJNCYIETBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(=O)OC)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate | |
CAS RN |
1859084-56-2 |
Source


|
| Record name | methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)


![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)



![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)
![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)
![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)
